Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves multiple steps, typically starting with the preparation of the pyrrolo[1,2-c]pyrimidine core. This core is then functionalized with benzoyl and bromophenyl groups. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzoyl group to a hydroxyl group.
Scientific Research Applications
Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of enzymes and receptors involved in inflammatory and neurodegenerative processes. The compound may also modulate signaling pathways such as the NF-kB pathway, which plays a crucial role in inflammation and cell survival .
Comparison with Similar Compounds
Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other similar compounds in the pyrrolo[1,2-c]pyrimidine family:
Ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate: This compound has a methyl group instead of a bromophenyl group, which may result in different biological activities.
Ethyl 7-benzoyl-3-(2,4-dimethylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate:
Ethyl 7-benzoyl-3-(4-hydroxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate: The hydroxyl group introduces additional hydrogen bonding capabilities, affecting the compound’s solubility and interactions.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.
Properties
CAS No. |
302912-67-0 |
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Molecular Formula |
C23H17BrN2O3 |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H17BrN2O3/c1-2-29-23(28)18-12-21(22(27)15-7-4-3-5-8-15)26-14-25-19(13-20(18)26)16-9-6-10-17(24)11-16/h3-14H,2H2,1H3 |
InChI Key |
IVVXJVZQSYPWQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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